molecular formula C11H10FN3O3 B2798263 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-82-6

1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2798263
CAS No.: 1338688-82-6
M. Wt: 251.217
InChI Key: ZGTYHXHELYCNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is a recognized cell-active inhibitor of Protein Kinase D1 (PKD1), also known as PRKD1. This compound has emerged as a valuable chemical probe in oncological research, particularly for investigating signaling pathways that drive cancer cell proliferation, survival, and migration. Its primary mechanism of action involves the potent and selective inhibition of PKD1 kinase activity, a key regulator of several cellular processes, including Golgi organization, protein transport, and cell invasion. Research utilizing this inhibitor has been instrumental in elucidating the role of PKD1 in various cancer contexts, such as prostate and breast cancer, where it has been shown to suppress invasive phenotypes and modulate the response to growth factors. The compound's structure, featuring a 1,2,3-triazole core, is also of significant interest in medicinal chemistry for its role as a bioisostere and its utility in click chemistry applications for further bioconjugation and probe development. Studies continue to explore its potential as a scaffold for developing novel therapeutics targeting PKD-dependent signaling networks.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-8-3-1-7(2-4-8)10(16)6-15-5-9(11(17)18)13-14-15/h1-5,10,16H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYHXHELYCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=C(N=N2)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Pharmacokinetics

The compound’s ketone-enol tautomerism, which is governed by ph values, could potentially influence its pharmacokinetic properties and impact its bioavailability.

Biological Activity

1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer progression. For instance, studies have demonstrated its ability to downregulate proteins such as NF-kB and survivin, which are critical for cell survival and proliferation in cancers like breast cancer (MCF-7) .
  • In Vitro Studies : In vitro assays have reported IC50 values indicating significant cytotoxicity against several carcinoma cell lines. For example, one study noted that derivatives similar to this compound exhibited IC50 values ranging from 16.6 µM to 31.6 µM against MDA-MB-453 (breast cancer) cells .
CompoundCell LineIC50 (µM)Mechanism of Action
TriazoleMCF-716.6Inhibition of ERK1/2, NF-kB
TriazoleMDA-MB-45331.6Apoptosis induction via caspase activation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have revealed its potential against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of fluorinated triazoles indicated that modifications at the 4-position significantly enhanced anticancer activity, suggesting that structural optimization can lead to more effective therapeutic agents .
  • Antimicrobial Testing : A comparative study on various triazoles showed that those with fluorinated groups exhibited enhanced bactericidal activity compared to their non-fluorinated counterparts .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Triazoles are well-known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes. The compound has shown promise as a lead structure for developing new antifungal agents.
  • Cancer Therapeutics : Recent studies have suggested that triazole derivatives possess anticancer properties. The compound may act through multiple mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Investigations into its efficacy against various cancer cell lines are ongoing.
  • Cyclic Nucleotide Phosphodiesterase Inhibition : Triazole compounds have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, potentially offering therapeutic benefits for conditions such as heart disease and depression.

Agricultural Applications

  • Herbicides and Pesticides : The structural features of 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid make it a candidate for development as an herbicide or pesticide. Its ability to disrupt biochemical pathways in target organisms can lead to effective control of weeds and pests.

Material Science Applications

  • Polymer Chemistry : The incorporation of triazole moieties into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is exploring the synthesis of polymeric materials that utilize this compound to create advanced materials for various applications.

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on fungal growth at low concentrations.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase. This finding supports further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 1-(4-Fluorophenyl-2-hydroxyethyl), 4-carboxylic acid C₉H₆FN₃O₂ Fluorine enhances stability; hydroxyethyl improves solubility Not explicitly reported
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-Aminophenyl), 4-carboxylic acid C₉H₈N₄O₂ Amino group enables hydrogen bonding; antimicrobial activity Active against Vibrio cholerae and Gram-positive/-negative bacteria
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Ethoxyphenyl), 5-formyl, 4-carboxylic acid C₁₂H₁₁N₃O₄ Ethoxy increases lipophilicity; exhibits ring-chain tautomerism in solution Synthetic intermediate for heterocycles
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-Hydroxyethyl), 4-carboxylic acid C₅H₇N₃O₃ Simplified structure lacking aryl groups; high polarity Lab reagent for conjugation chemistry
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Chloro-2-fluorophenyl), 5-methyl, 4-carboxylic acid C₁₀H₇ClF N₃O₂ Halogenated aryl group enhances bioactivity; methyl group stabilizes triazole Potential pharmaceutical applications
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Fluorine (target compound) and chlorine (CAS 106308-57-0 ) improve metabolic stability and binding affinity to hydrophobic targets.
  • Hydrogen-Bonding Groups: The hydroxyethyl group in the target compound and the amino group in the 2-aminophenyl analog enhance aqueous solubility and intermolecular interactions .
  • Tautomerism: The 5-formyl analog (C₁₂H₁₁N₃O₄) exists in equilibrium between open-chain and cyclic hemiacetal forms, affecting reactivity .

Physicochemical Properties

  • Solubility: The hydroxyethyl group in the target compound increases polarity compared to ethoxyphenyl or chlorophenyl analogs .
  • Stability: Fluorine reduces susceptibility to oxidative metabolism, extending half-life relative to non-halogenated analogs .
  • Tautomerism: The 5-formyl analog’s tautomeric equilibrium (20% cyclic form) impacts its reactivity in downstream syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

  • Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole ring formation. Key steps include:

  • Functionalization of 4-fluorophenyl ethanol to introduce an alkyne or azide group.
  • Optimization of reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield .
  • Post-reaction purification via column chromatography or recrystallization. Efficiency is improved by controlling stoichiometric ratios (1:1.2 for azide:alkyne) and using catalytic Cu(I) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions, particularly the fluorophenyl and hydroxyethyl groups.
  • FTIR to validate carboxylic acid (-COOH) and triazole ring vibrations (~1,500 cm⁻¹) .
  • X-ray crystallography or DFT calculations to analyze 3D conformation and intramolecular hydrogen bonding between the hydroxyethyl and carboxylic acid groups .

Q. What stability considerations are critical for handling and storing this compound?

  • Answer :

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for triazoles).
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxyethyl group .
  • pH sensitivity : Carboxylic acid group may degrade in strongly basic conditions (pH >10); use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?

  • Answer :

  • Variation of substituents : Compare analogues with methyl, ethyl, or trifluoromethyl groups at the triazole 5-position to assess hydrophobicity effects .
  • Fluorophenyl substitution : Test meta- vs. para-fluoro isomers to evaluate electronic effects on target binding .
  • Biological assays : Pair SAR with enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Answer : Contradictions often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% H₂O) and confirm compound integrity via LC-MS post-dissolution .
  • Assay variability : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .
  • Metabolic interference : Perform hepatic microsome stability tests to rule out rapid in vivo degradation .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and toxicity?

  • Answer :

  • Pharmacokinetics : Administer via IV/oral routes in rodent models, with plasma sampling over 24h. Monitor carboxylic acid metabolism (e.g., glucuronidation) via LC-MS/MS .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues. Assess neurotoxicity via rotarod tests .
  • Safety protocols : Use respiratory protection (N95 masks) and fume hoods during handling due to uncharacterized vapor risks .

Q. How can computational modeling predict interactions with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamases). Focus on hydrogen bonds between the carboxylic acid and active-site residues .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (100 ns) to assess binding stability. Analyze RMSD and free energy with MMPBSA .
  • ADMET prediction : Tools like SwissADME estimate LogP (∼2.5) and BBB permeability, guiding lead optimization .

Methodological Considerations

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Answer :

  • HPLC : Use a C18 column with UV detection (254 nm) and gradient elution (acetonitrile/0.1% TFA in H₂O). Validate with spiked recovery tests (>95%) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 292 → 174 for quantification) for high sensitivity in biological samples .
  • Quality control : Include internal standards (e.g., deuterated analogues) to correct for matrix effects .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Answer :

  • Batch optimization : Use flow chemistry for CuAAC to improve heat/mass transfer and reduce side products .
  • Cost-effective purification : Replace column chromatography with pH-selective crystallization (e.g., acidify to precipitate carboxylic acid) .
  • Regulatory compliance : Document impurity profiles (e.g., residual Cu <10 ppm) per ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.